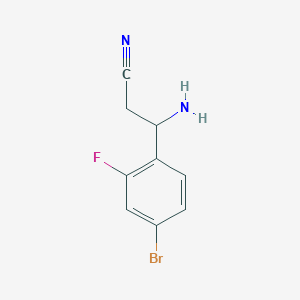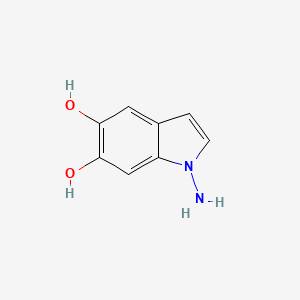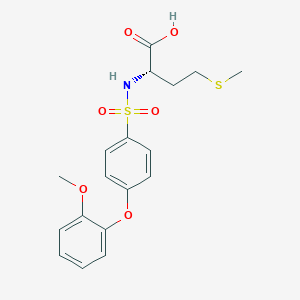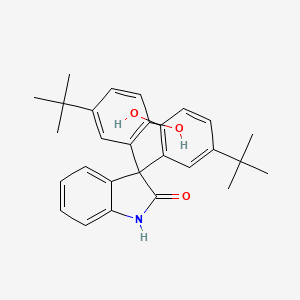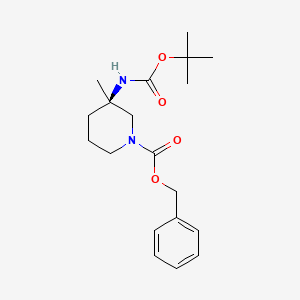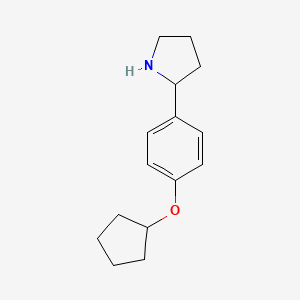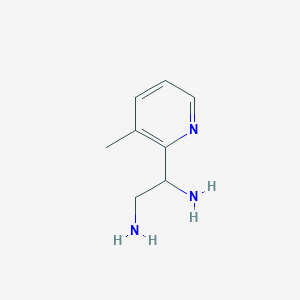
1-(3-Methyl-2-pyridyl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methyl-2-pyridyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H13N3 It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a 3-methyl-2-pyridyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired diamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反応の分析
Types of Reactions
1-(3-Methyl-2-pyridyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the pyridyl ring or the ethane-1,2-diamine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
作用機序
The mechanism of action of 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms to form stable complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions .
類似化合物との比較
Similar Compounds
1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-: This compound has two pyridyl groups attached to the ethane-1,2-diamine moiety, providing different steric and electronic properties compared to 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine.
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: This compound has four pyridyl groups, making it a more complex ligand with potentially different coordination behavior.
Uniqueness
This compound is unique due to the presence of the 3-methyl-2-pyridyl group, which imparts specific steric and electronic properties. These properties can influence its reactivity and binding interactions, making it a valuable compound for various applications .
特性
分子式 |
C8H13N3 |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
1-(3-methylpyridin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H13N3/c1-6-3-2-4-11-8(6)7(10)5-9/h2-4,7H,5,9-10H2,1H3 |
InChIキー |
XUDWBBZFPMHYIX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)C(CN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


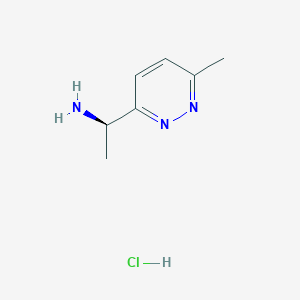


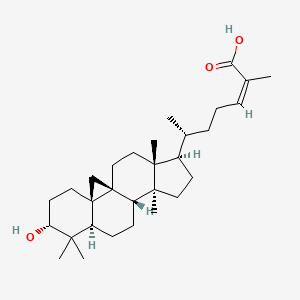
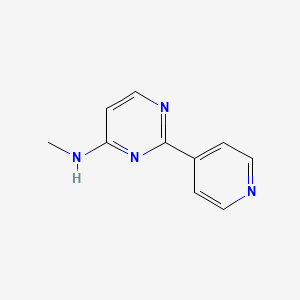
![(3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13037489.png)
